molecular formula C49H71N7O8S2 B12287065 Neurodye RH-155

Neurodye RH-155

Cat. No.: B12287065
M. Wt: 950.3 g/mol
InChI Key: MYAUCHIHPIGZSR-HVURARNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurodye RH-155 is a neuron-tracing dye used primarily for monitoring membrane potential, synaptic activity, and ion channel activity of neurons. It has been utilized in various scientific studies to examine the effects of different compounds on neuronal activity, providing high spatial and temporal resolution for observing dynamic patterns of neuronal activity .

Chemical Reactions Analysis

Neurodye RH-155 undergoes various types of chemical reactions, including:

    Oxidation: The dye can undergo oxidation reactions, which may alter its fluorescence properties.

    Reduction: Reduction reactions can also affect the dye’s fluorescence.

    Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Neurodye RH-155 has a wide range of scientific research applications, including:

Mechanism of Action

Neurodye RH-155 exerts its effects by binding to neuronal membranes and altering its fluorescence properties in response to changes in membrane potential. This allows researchers to monitor changes in neuronal activity with high spatial and temporal resolution. The dye interacts with ion channels and synaptic proteins, providing insights into the molecular targets and pathways involved in neuronal signaling .

Comparison with Similar Compounds

Neurodye RH-155 is unique in its ability to provide high-resolution monitoring of neuronal activity. Similar compounds include:

    Neurodye RH-237: Another neuron-tracing dye with different excitation and emission properties.

    Neurodye RH-795: A dye used for similar applications but with distinct spectral properties.

Compared to these dyes, this compound offers specific advantages in terms of its fluorescence properties and suitability for certain experimental conditions .

Properties

Molecular Formula

C49H71N7O8S2

Molecular Weight

950.3 g/mol

IUPAC Name

N,N-diethylethanamine;4-[5-methyl-4-[(1E,3Z,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]-3-phenylpenta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C31H26N4O8S2.3C6H15N/c1-20-28(30(36)34(32-20)24-10-14-26(15-11-24)44(38,39)40)18-8-23(22-6-4-3-5-7-22)9-19-29-21(2)33-35(31(29)37)25-12-16-27(17-13-25)45(41,42)43;3*1-4-7(5-2)6-3/h3-19,32H,1-2H3,(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3/b18-8+,23-9-,29-19-;;;

InChI Key

MYAUCHIHPIGZSR-HVURARNKSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C(=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)/C5=CC=CC=C5

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C5=CC=CC=C5

Origin of Product

United States

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